molecular formula C12H11ClN2O2 B2955424 methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate CAS No. 956764-06-0

methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B2955424
CAS RN: 956764-06-0
M. Wt: 250.68
InChI Key: KUSVJGAWCBFHDV-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative . The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds . This compound has been prepared in a series of syntheses to produce new pyrazole derivatives .


Synthesis Analysis

The compound was synthesized from 3-methyl-1-phenyl-5-pyrazolone under Vilsmeyer-Haack reaction conditions .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .


Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, solubility, etc., were not found in the sources.

Scientific Research Applications

Structural and Spectral Investigations

Research has been conducted on the structural and spectral characteristics of related pyrazole derivatives, providing insights into their molecular properties. For instance, a study focused on the combined experimental and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, highlighting the use of techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for characterization. This research contributes to understanding the molecular structure and electronic properties of similar pyrazole compounds (Viveka et al., 2016).

Synthetic Approaches

Several studies have outlined synthetic routes for creating pyrazole derivatives, providing a foundation for the synthesis of methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate and related compounds. One method involves a one-pot, two-component reaction, showcasing the synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a process that could be adapted for related compounds (Saeed et al., 2012). Another approach is the ultrasonics promoted synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles derivatives, illustrating the efficiency of sonication in synthesizing pyrazole derivatives (Trilleras et al., 2013).

Applications in Corrosion Inhibition

Research on pyrazole derivatives also extends to their application in corrosion inhibition. For example, the corrosion inhibition effect of certain pyrazole derivatives on mild steel in hydrochloric acid solution was investigated, demonstrating their potential as effective corrosion inhibitors. These findings suggest that related compounds, including this compound, could also exhibit similar properties (Yadav et al., 2015).

Potential as Antimicrobial Agents

Another area of interest is the development of pyrazole derivatives as antimicrobial agents. A study on the thermal solvent-free synthesis of novel pyrazolyl chalcones and pyrazolines revealed their good antibacterial and antifungal activities, indicating that similar compounds may serve as potential antimicrobial agents (Siddiqui et al., 2011).

Mechanism of Action

Target of Action

Pyrazole derivatives, in general, have been found to possess a wide spectrum of biological activities, such as antimicrobial , anti-inflammatory , antiviral , anticancer , and others .

Mode of Action

It is known to participate in the synthesis of 2- ((5-phenoxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives . These derivatives have shown potential anticonvulsant properties , suggesting that the compound may interact with its targets to modulate neuronal excitability.

Biochemical Pathways

Given its potential anticonvulsant activity , it may be inferred that the compound could influence pathways related to neuronal signaling and excitability.

Result of Action

Given its potential anticonvulsant activity , it can be inferred that the compound may have effects on neuronal cells, potentially reducing their excitability.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 5-chloro-1-methyl-3-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15-11(13)9(12(16)17-2)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSVJGAWCBFHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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